BenchChemオンラインストアへようこそ!

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

Medicinal Chemistry Organic Synthesis Building Blocks

Select 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (CAS 183062‑97‑7) when your synthetic route demands native diacid functionality. The acid‑labile Boc group at the azetidine N1‑position remains intact during base‑mediated malonate alkylations, eliminating the ester hydrolysis step required by diethyl malonate analogs. Two free carboxylic acid handles enable direct amide bond formation or parallel library diversification without protective‑group manipulation. The sterically defined 3‑yl substitution on the four‑membered ring imparts conformational rigidity essential for peptidomimetic design and fragment‑based lead optimization.

Molecular Formula C11H17NO6
Molecular Weight 259.258
CAS No. 183062-97-7
Cat. No. B599521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid
CAS183062-97-7
Molecular FormulaC11H17NO6
Molecular Weight259.258
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O
InChIInChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(5-12)7(8(13)14)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)
InChIKeyWORKXXJEHCMZEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid (CAS 183062-97-7) – Technical Profile and Procurement Starting Point


2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (CAS 183062-97-7) is a bifunctional synthetic building block characterized by a Boc-protected azetidine ring covalently linked to a malonic acid moiety . With a molecular formula of C11H17NO6 and molecular weight of 259.26 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its structural architecture integrates a conformationally constrained four-membered azetidine heterocycle with two carboxylic acid functionalities, enabling orthogonal derivatization strategies not achievable with simpler mono-acid or non-constrained analogs. Commercially available at purity levels of ≥98% from multiple established vendors, this compound is positioned as a research-grade building block for the construction of azetidine-containing pharmacophores and peptidomimetics [1].

Why 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid Cannot Be Casually Substituted with Generic Azetidine-Malonic Acid Analogs


Generic substitution among azetidine-malonic acid derivatives is precluded by fundamental differences in protecting group chemistry, ring substitution position, and functional group count—each of which dictates orthogonal synthetic accessibility and downstream application scope. The target compound's Boc group at the azetidine N1-position provides orthogonal acid-labile protection that is compatible with base-mediated malonic acid alkylation chemistry, while the 3-yl substitution on the azetidine ring places the malonic acid moiety at a sterically defined position distinct from 2-yl or unprotected analogs. Compounds such as diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (CAS 183062-95-5) require hydrolysis to access the free diacid, introducing an additional synthetic step, while the unprotected 2-(azetidin-3-yl)malonic acid presents competing nucleophilic reactivity at the secondary amine that precludes selective malonate alkylation [1]. The combination of orthogonal protection and dual carboxylate functionality constitutes a synthetic logic that cannot be replicated by simple analog substitution .

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid – Comparator-Based Differential Evidence for Scientific Selection


Synthetic Versatility: Boc-Protected 3-yl Azetidine Diacid vs. Diethyl Ester Analog (CAS 183062-95-5)

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid provides immediate access to free carboxylic acid functionalities for amide coupling, esterification, or decarboxylation reactions without requiring a preliminary hydrolysis step. In contrast, its closest commercially relevant analog, diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (CAS 183062-95-5), exists as the diethyl ester and mandates alkaline or acidic hydrolysis to liberate the corresponding diacid prior to carboxylate-directed transformations . This difference translates to one fewer synthetic step when the free acid form is required—a meaningful consideration in multi-step library synthesis where cumulative yield and time efficiency are procurement drivers [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Orthogonal Protection Selectivity: Boc Group Stability Under Malonate Alkylation Conditions vs. Unprotected Azetidine Analogs

The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen confers orthogonal stability under the mildly basic conditions typically employed for malonate α-alkylation and condensation reactions. This enables selective functionalization of the malonic acid moiety without concomitant deprotection or side reactions at the azetidine amine—a synthetic window unavailable with unprotected azetidine analogs. The diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate literature explicitly notes that the Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization while preserving the azetidine ring integrity [1]. The malonate moiety's reactivity for alkylation and condensation is retained while the protected amine remains inert until intentional acidic deprotection [2].

Protecting Group Strategy Orthogonal Synthesis Azetidine Chemistry

Physical Property Differentiation: LogP and TPSA Values vs. Piperidine- and Pyrrolidine-Containing Malonic Acid Analogs

The compound's computed physicochemical parameters—LogP of 0.59 and topological polar surface area (TPSA) of 104.14 Ų—position it within favorable ranges for central nervous system (CNS) permeability and oral bioavailability . These values reflect the combined contributions of the compact azetidine ring (smaller and more conformationally constrained than piperidine or pyrrolidine) and the polar carboxylic acid groups. In silico comparisons suggest that analogous piperidine- or pyrrolidine-containing malonic acid derivatives would exhibit larger molecular volumes, increased LogP values due to greater hydrophobicity, and altered conformational flexibility profiles that affect target binding and pharmacokinetic behavior [1]. The constrained geometry of the four-membered azetidine ring imparts distinct conformational rigidity compared to five- and six-membered saturated N-heterocycles [2].

Physicochemical Properties Drug-likeness ADME Prediction

Application in Peptidomimetic Scaffolds: Azetidine-Based Constraint vs. Linear Amino Acid Analogs

The azetidine ring in 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid provides conformational rigidity that is valuable for peptidomimetic design, particularly as a constrained amino acid surrogate. Literature on N-Boc-azetidine systems demonstrates that α-lithiated N-Boc-azetidines can undergo self-condensation to generate constrained peptidomimetics and 2,2-disubstituted azetidines with defined three-dimensional architectures [1][2]. The malonic acid moiety at the 3-position of the azetidine ring offers a geometrically defined attachment point for peptide backbone extension or functional group elaboration, distinguishing it from linear malonic acid derivatives that lack intrinsic conformational bias. This structural constraint has been exploited in the synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives, demonstrating the scaffold's utility in generating bioactive amino acid analogs .

Peptidomimetics Conformational Constraint Medicinal Chemistry

Commercial Availability and Analytical Documentation: 98% Purity with Batch-Specific QC vs. Lower-Purity or Uncharacterized Alternatives

Multiple established vendors supply 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid at ≥98% purity with batch-specific analytical documentation including NMR, HPLC, and GC as applicable . This level of quality control and documentation supports reproducible synthetic outcomes in research settings. By comparison, lower-purity grades (e.g., 95% technical grade) or research-use-only materials lacking batch-specific QC introduce variability that can confound reaction optimization and downstream biological assay interpretation. The compound is commercially available from at least five distinct suppliers (Bidepharm, MolCore, ChemScene, Beyotime, CymitQuimica), ensuring competitive pricing and supply chain redundancy—a procurement consideration not uniformly applicable to less common analogs [1].

Quality Control Procurement Specifications Analytical Chemistry

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid – Validated Application Scenarios Based on Differential Evidence


One-Step Access to Free Diacid for Amide Coupling and Peptide Conjugation

This compound is optimal when the synthetic sequence requires direct amide bond formation at either or both carboxylic acid positions without prior ester hydrolysis. The native diacid functionality eliminates the hydrolysis step required for diethyl ester analogs, preserving Boc group integrity and streamlining library synthesis workflows .

Synthesis of Azetidine-Containing GABA Derivatives and Amino Acid Surrogates

The azetidine ring at the 3-position with malonic acid substitution provides a geometrically defined scaffold for constructing constrained amino acid analogs. Recent literature demonstrates the utility of N-Boc-azetidine-3-yl scaffolds in synthesizing chiral GABA derivatives via Horner–Wadsworth–Emmons chemistry followed by hydrogenation and optical resolution . The target compound's dual carboxylate groups offer additional derivatization handles beyond the single carboxylate present in simple azetidine-3-carboxylic acids.

Building Block for Peptidomimetics Requiring Conformational Constraint

The four-membered azetidine ring imposes conformational rigidity that is valuable in peptidomimetic design, reducing the entropic penalty upon target binding compared to linear or larger-ring analogs. The Boc protection enables orthogonal manipulation of the malonic acid moiety while preserving the amine for subsequent deprotection and elaboration, as demonstrated in the self-condensation chemistry of α-lithiated N-Boc-azetidines to generate constrained peptidomimetics .

Medicinal Chemistry Library Synthesis Requiring CNS-Favorable Physicochemical Profiles

With a computed LogP of 0.59 and TPSA of 104.14 Ų, this compound offers physicochemical parameters within favorable ranges for CNS permeability and oral bioavailability . These properties, combined with the conformational constraint of the azetidine ring, make it a suitable starting scaffold for fragment-based drug discovery or lead optimization campaigns targeting CNS indications or other applications where moderate lipophilicity is advantageous [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.